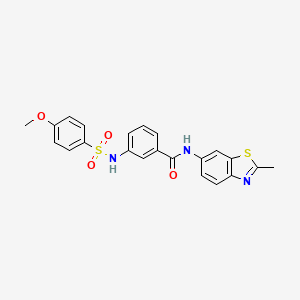

3-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Description

This compound features a benzamide core linked to a 2-methyl-1,3-benzothiazol-6-yl group and a 4-methoxybenzenesulfonamido substituent. The benzothiazole moiety is known for its role in enhancing binding affinity to biological targets, while the sulfonamido group contributes to hydrogen bonding and solubility.

Propriétés

IUPAC Name |

3-[(4-methoxyphenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S2/c1-14-23-20-11-6-16(13-21(20)30-14)24-22(26)15-4-3-5-17(12-15)25-31(27,28)19-9-7-18(29-2)8-10-19/h3-13,25H,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFQXPSLYWSVLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 3-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a novel benzothiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula: C16H17N3O3S2

- Molecular Weight: 367.45 g/mol

- IUPAC Name: 3-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Biological Activity Overview

Recent studies have explored the biological activity of benzothiazole derivatives, highlighting their potential in anticancer and anti-inflammatory applications. The compound has shown promising results in various assays.

Anticancer Activity

- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines. Research indicates that it may inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Case Studies :

- In vitro studies demonstrated significant inhibition of proliferation in A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells at concentrations ranging from 1 to 4 μM. The compound induced apoptosis and cell cycle arrest similar to established anticancer agents .

- A comparative analysis with other benzothiazole derivatives revealed that modifications to the benzothiazole nucleus enhance anticancer activity, emphasizing the significance of structural optimization in drug design .

Anti-inflammatory Activity

- Inhibition of Cytokines : The compound has been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential use in inflammatory conditions .

- Cell Migration : Studies indicate a reduction in the migration capability of inflammatory cells, which is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.

Data Tables

| Biological Activity | Cell Line | Concentration (μM) | Observed Effect |

|---|---|---|---|

| Anticancer | A431 | 1, 2, 4 | Inhibition of proliferation, apoptosis induction |

| Anticancer | A549 | 1, 2, 4 | Cell cycle arrest |

| Anti-inflammatory | N/A | N/A | Decreased IL-6 and TNF-α levels |

Research Findings

Several key findings have emerged from the research on this compound:

- Selectivity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is a critical aspect for therapeutic agents.

- Synergistic Effects : When combined with other chemotherapeutic agents, there is potential for enhanced efficacy against resistant cancer cell lines.

- Structure-Activity Relationship (SAR) : Modifications to the benzothiazole moiety can significantly alter biological activity, providing a pathway for further development.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Observations

C920-1611 (ChemDiv): Structural divergence includes a sulfonylamino acetamide group instead of a benzamide. Exhibits moderate MMP inhibitory activity (IC50 ±30 μM), though its lack of similarity to known MMP inhibitors suggests a unique binding mechanism .

The trifluoropropoxy group may improve target selectivity .

However, steric hindrance could reduce binding efficiency .

Cyclohexanecarboxamide Analogue :

- Replacement of benzamide with cyclohexanecarboxamide introduces greater hydrophobicity, which may affect membrane permeability but reduce aqueous solubility .

Physicochemical and Pharmacokinetic Considerations

- Sulfonamido vs. Sulfonylamino Groups: The target compound’s benzenesulfonamido group () offers a balance between hydrogen bonding and steric bulk, whereas C920-1611’s sulfonylamino acetamide () introduces conformational flexibility.

- Substituent Effects : Fluorine in the triazolo-pyridine derivative () enhances electronegativity and bioavailability, while nitro groups in other derivatives () may increase reactivity and metabolic instability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.